molecular formula C5H10O2 B128437 trans-1,2-Cyclopentanediol CAS No. 5057-99-8

trans-1,2-Cyclopentanediol

Cat. No.: B128437
CAS No.: 5057-99-8
M. Wt: 102.13 g/mol
InChI Key: VCVOSERVUCJNPR-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-1,2-Cyclopentanediol, also known as this compound, is a useful research compound. Its molecular formula is C5H10O2 and its molecular weight is 102.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15389. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclocarbopalladation and Stille Cross-Coupling Reactions

trans-1,2-Cyclopentanediol has been a key compound in the preparation of several bicyclic compounds. These compounds were synthesized using anti- or syn-γ-bromopropargylic diols and cis-dioxolanes under palladium(0) catalysis, via a 5-exo-dig cyclocarbopalladation process. When trans-dioxolanes were used, products were isolated from a direct Stille cross-coupling reaction (Salem et al., 2003).

Synthesis of Chiral Motifs

The compound has gained renewed interest as a chiral motif for a broad range of applications. Novel and efficient synthetic approaches have been developed for its preparation in both racemic and enantioenriched forms. It has been employed as a scaffold for chiral ligands, receptors, and biologically active compounds (González‐Sabín et al., 2009).

Lithium-Liquid Ammonia Reduction

The lithium-liquid ammonia-alcohol reduction of 2,3-dialkyl-4-hydroxy-2-cyclopentenones led to the formation of 2,3-dialkyl-1,4-cyclopentanediols. The configuration of these diastereoisomers was established using 1H-NMR spectroscopy and chemical evidence, illustrating the utility of this compound in stereochemical studies (Clercq et al., 1974).

Aqueous Permanganate Oxidations

This compound has been prepared through permanganate oxidations of cycloalkenes. This method highlights its synthesis and contributes to our understanding of the conditions essential for the formation of glycols, including the role of hydroxide ion and aqueous environment (Taylor et al., 1998).

Solid State Dynamics

Solid-state NMR studies of this compound revealed insights into hydrogen bond exchange, ring pseudorotation, and molecule rotations in the solid state. This research is vital for understanding the dynamic processes in solid diols (Riddell et al., 1997).

Safety and Hazards

Trans-1,2-Cyclopentanediol may cause skin irritation, serious eye irritation, and respiratory irritation . It’s advised to avoid breathing its dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should also be avoided . In case of contact, wash with plenty of water and seek medical help .

Mechanism of Action

Trans-1,2-Cyclopentanediol, also known as trans-Cyclopentane-1,2-diol, is a chemical compound with the molecular formula C5H10O2

Target of Action

This compound is primarily used as a building block in the synthesis of chiral phosphine ligands . These ligands play a crucial role in asymmetric catalysis, a process that is fundamental to the production of enantiomerically pure chemicals.

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, it can be used to prepare benzoquinolines and benzoindoles via heterocyclization of naphthylamines with diols, a process catalyzed by iridium chloride/BINAP .

Result of Action

The primary result of the action of this compound is the production of chiral phosphine ligands . These ligands are crucial in asymmetric catalysis, enabling the production of enantiomerically pure chemicals.

Properties

IUPAC Name

(1R,2R)-cyclopentane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c6-4-2-1-3-5(4)7/h4-7H,1-3H2/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVOSERVUCJNPR-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80923980, DTXSID501311584
Record name (1R,2R)-1,2-Cyclopentanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80923980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-1,2-Cyclopentanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Melting point = 54-56 deg C; [Aldrich MSDS]
Record name trans-Cyclopentane-1,2-diol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10580
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

5057-99-8, 930-46-1
Record name trans-1,2-Cyclopentanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5057-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-1,2-Cyclopentanediol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15389
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1R,2R)-1,2-Cyclopentanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80923980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-1,2-Cyclopentanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-cyclopentane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.416
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1R,2R)-cyclopentane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-1,2-Cyclopentanediol
Reactant of Route 2
trans-1,2-Cyclopentanediol
Reactant of Route 3
trans-1,2-Cyclopentanediol
Reactant of Route 4
trans-1,2-Cyclopentanediol
Reactant of Route 5
trans-1,2-Cyclopentanediol
Reactant of Route 6
trans-1,2-Cyclopentanediol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.